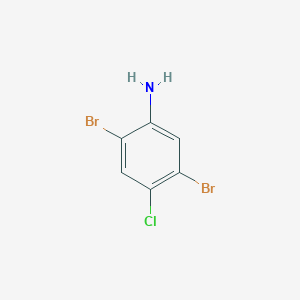
2,5-Dibromo-4-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-chloroaniline: is an aromatic amine compound with the molecular formula C6H3Br2ClNH2 It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-chloroaniline can be synthesized through a multi-step process involving the bromination and chlorination of aniline derivatives. One common method involves the bromination of 4-chloroaniline using bromine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as acetic acid at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-4-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form azo compounds and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines and other reduced forms.
Applications De Recherche Scientifique
2,5-Dibromo-4-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 2,4-Dibromoaniline
- 2,6-Dibromoaniline
- 4-Chloro-2,6-dibromoaniline
- 2,5-Dichloroaniline
Comparison: 2,5-Dibromo-4-chloroaniline is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement influences its chemical reactivity and properties, making it distinct from other similar compounds. For example, the presence of both bromine and chlorine atoms can enhance its electrophilic and nucleophilic substitution reactions compared to compounds with only bromine or chlorine substituents .
Propriétés
Formule moléculaire |
C6H4Br2ClN |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
2,5-dibromo-4-chloroaniline |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 |
Clé InChI |
JPUGPSHMEFFYEX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
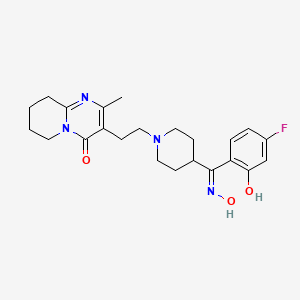
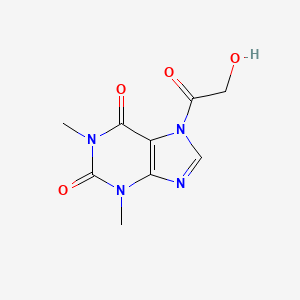

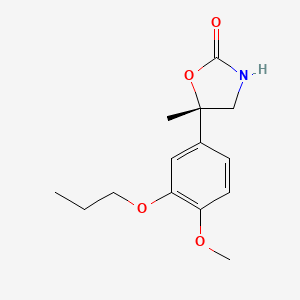



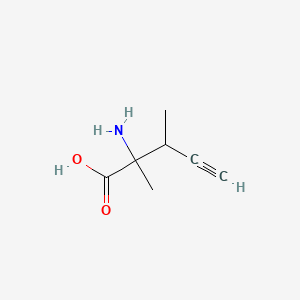
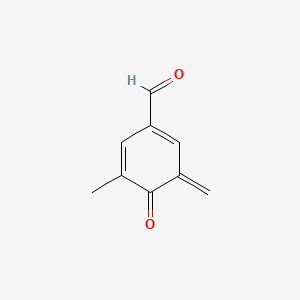
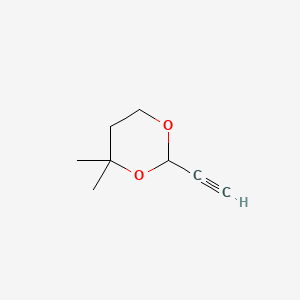

![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)

